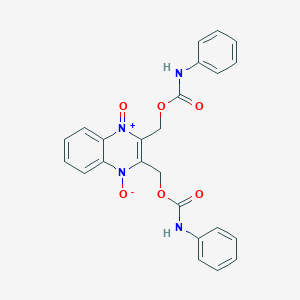

![molecular formula C19H22Cl2N2S B4623431 N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)

N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea

Vue d'ensemble

Description

Thioureas are a class of organic compounds characterized by the presence of a thiourea group, which is similar to the urea group but with sulfur replacing the oxygen atom. They have been extensively studied for their versatile applications in organic synthesis, medicinal chemistry, and material science due to their unique structural and chemical properties. Although the specific compound "N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea" does not directly appear in the literature, several related compounds have been synthesized and characterized, providing insights into their synthesis methods, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Thiourea derivatives are commonly synthesized through the reaction of amines with isothiocyanates or thiocarbonyl compounds. For example, Yusof et al. (2010) detailed the synthesis of a series of N-(3,4-dichlorophenyl)-N′-substituted thiourea derivatives using typical spectroscopic techniques for characterization, including IR, and 1H and 13C NMR spectroscopy, along with single crystal X-ray diffraction for structure determination (Yusof, Jusoh, Khairul, & Yamin, 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by their crystalline form and the presence of significant stretching vibrations in their infrared spectra. The crystal structure analysis often reveals the configuration of the molecule, such as trans-cis configurations, and provides insight into the molecular conformation and intermolecular hydrogen bonding patterns, as described by Yusof et al. (2010).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, including interactions with metals to form complexes, as investigated by Hussain et al. (2020), who synthesized bioactive Cu(I) thiourea derivatives with triphenylphosphine. These compounds exhibit interesting electronic and structural properties, including DNA binding capabilities and antioxidant activities, highlighting the reactivity and potential applications of thiourea derivatives (Hussain et al., 2020).

Applications De Recherche Scientifique

Antiallergy and Anti-HIV Agents

Thiourea derivatives have been synthesized and evaluated for their antiallergy activities, showing significant potency compared to traditional treatments. For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the thiourea family, demonstrated potent antiallergy activity in rat models, significantly outperforming disodium cromoglycate (Hargrave, Hess, & Oliver, 1983). Additionally, compounds structurally similar to N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent anti-HIV activity, highlighting their potential in antiviral therapies (Uckun, Erbeck, Tibbies, Qazi, & Venkatachalam, 2007).

Enzyme Inhibition and Mercury Sensing

Thiourea derivatives have been identified as efficient enzyme inhibitors, offering potential applications in treating diseases associated with enzyme dysregulation. A study revealed that unsymmetrical thiourea derivatives exhibited considerable inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting their use in managing conditions like Alzheimer's disease (Rahman et al., 2021). Furthermore, these compounds demonstrated capabilities as mercury sensors, indicating their applicability in environmental monitoring and safety (Rahman et al., 2021).

Material Science and Chemistry

In the realm of material science, thiourea derivatives have been explored for their role in the synthesis and characterization of novel compounds and materials. For example, the synthesis of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives has been documented, providing insights into their structural properties and potential applications in various chemical processes (Yusof, Jusoh, Khairul, & Yamin, 2010).

Propriétés

IUPAC Name |

1-[1-(4-butan-2-ylphenyl)ethyl]-3-(2,4-dichlorophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2S/c1-4-12(2)14-5-7-15(8-6-14)13(3)22-19(24)23-18-10-9-16(20)11-17(18)21/h5-13H,4H2,1-3H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVLOSIZMHUTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C(C)NC(=S)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1-[4-(Butan-2-yl)phenyl]ethyl}-3-(2,4-dichlorophenyl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B4623350.png)

![N-(3-acetylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4623374.png)

![2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide](/img/structure/B4623384.png)

![N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide](/img/structure/B4623392.png)

![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)

![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)

![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)